molecular formula C11H14N2O4 B11689452 N'-acetyl-2-(2-methoxyphenoxy)acetohydrazide

N'-acetyl-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B11689452
M. Wt: 238.24 g/mol
InChI Key: CAKDVBKWWDQNGF-UHFFFAOYSA-N
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Description

N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide is an organic compound with the molecular formula C11H14N2O4 It is a derivative of acetohydrazide and contains a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide typically involves the reaction of 2-(2-methoxyphenoxy)acetic acid with hydrazine hydrate to form 2-(2-methoxyphenoxy)acetohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2-(2-methoxyphenoxy)acetohydrazide
  • N’-ethoxybenzylidene-2-(2-methoxyphenoxy)acetohydrazide
  • 2-(2-methoxyphenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide

Uniqueness

N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where acetylation is required for activity or stability .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N'-acetyl-2-(2-methoxyphenoxy)acetohydrazide

InChI

InChI=1S/C11H14N2O4/c1-8(14)12-13-11(15)7-17-10-6-4-3-5-9(10)16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

CAKDVBKWWDQNGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)COC1=CC=CC=C1OC

Origin of Product

United States

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